molecular formula C10H15NO2 B8480074 1-[5-(1-Methylethoxy)pyridin-2-yl]ethanol CAS No. 1198166-02-7

1-[5-(1-Methylethoxy)pyridin-2-yl]ethanol

Cat. No.: B8480074
CAS No.: 1198166-02-7
M. Wt: 181.23 g/mol
InChI Key: NBNSGPOXCMVTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(1-Methylethoxy)pyridin-2-yl]ethanol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

1198166-02-7

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-(5-propan-2-yloxypyridin-2-yl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7(2)13-9-4-5-10(8(3)12)11-6-9/h4-8,12H,1-3H3

InChI Key

NBNSGPOXCMVTJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C(C=C1)C(C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-(1-Methylethoxy)picolinaldehyde (24 mg, 0.145 mmol) was dissolved in tetrahydrofuran (1.5 mL), added methylmagnesium bromide (230 μL, 0.218 mmol) under ice-cold conditions, and the mixture was stirred at 0° C. for 0.5 hours. The mixture was further stirred at room temperature for 0.5 hours. The reaction solution was added 1N aqueous solution of hydrochloric acid and an aqueous solution of sodium hydrogen carbonate, and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate), and 1-[5-(1-methylethoxy)pyridin-2-yl]ethanol (27 mg (yield 98%)) was obtained as a brown oil.
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Synthesis routes and methods III

Procedure details

5-(1-Methylethoxy)picolinaldehyde (24 mg, 0.145 mmol) was dissolved in tetrahydrofuran (1.5 mL). The resultant mixture was added with methylmagnesium bromide (230 μL, 0.218 mmol) under ice-cold conditions, stirred at 0° C. for 30 minutes, and further stirred at room temperature for 30 minutes. The reaction solution was added with 1N aqueous solution of hydrochloric acid, an aqueous solution of sodium hydrogen carbonate, and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (hexane/ethyl acetate) and 1-[5-(1-methylethoxy)pyridin-2-yl]ethanol (27 mg, yield 98%) was obtained as a brown oil.
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24 mg
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